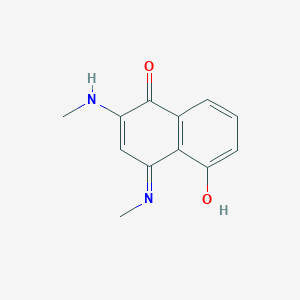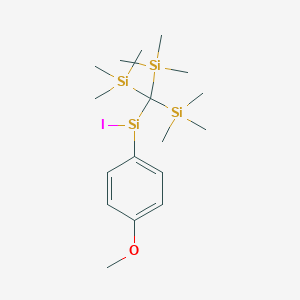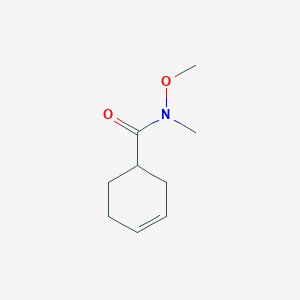
Heptacos-8-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptacos-8-ene is a long-chain hydrocarbon with the molecular formula C27H54 It is an alkene, characterized by the presence of a double bond at the 8th carbon position in its 27-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Heptacos-8-ene can be synthesized through various organic synthesis methods. One common approach involves the dehydration of alcohols . For instance, a long-chain alcohol can be dehydrated using an acid catalyst to form the corresponding alkene. Another method involves the Wittig reaction , where a phosphonium ylide reacts with an aldehyde to form the desired alkene.
Industrial Production Methods
In an industrial setting, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst at high temperatures. The resulting mixture is then separated and purified to obtain this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Heptacos-8-ene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form alcohols, aldehydes, or carboxylic acids, depending on the reaction conditions.
Reduction: The double bond in this compound can be reduced to form heptacosane, a saturated hydrocarbon.
Substitution: this compound can undergo substitution reactions, particularly at the allylic position (the carbon adjacent to the double bond).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is typically used for hydrogenation.
Substitution: Allylic bromination can be achieved using N-bromosuccinimide (NBS) in the presence of light or a radical initiator.
Major Products
Oxidation: Depending on the extent of oxidation, products can include heptacosanol (alcohol), heptacosanal (aldehyde), or heptacosanoic acid (carboxylic acid).
Reduction: The major product is heptacosane.
Substitution: Allylic bromides or other substituted derivatives.
Applications De Recherche Scientifique
Heptacos-8-ene has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of long-chain alkenes in various chemical reactions.
Biology: this compound is found in the cuticular hydrocarbons of insects and is studied for its role in chemical communication and as a protective barrier.
Medicine: Research is ongoing to explore its potential as a biomarker for certain diseases.
Industry: It is used in the production of lubricants, waxes, and other industrial products due to its long carbon chain and hydrophobic nature.
Comparaison Avec Des Composés Similaires
Heptacos-8-ene can be compared with other long-chain alkenes, such as:
Heptacos-1-ene: Similar in structure but with the double bond at the 1st carbon position.
Heptacos-9-ene: Similar but with the double bond at the 9th carbon position.
Heptacosane: The fully saturated analog of this compound.
Uniqueness
This compound is unique due to the position of its double bond, which influences its chemical reactivity and physical properties. The location of the double bond can affect the compound’s boiling point, melting point, and interaction with other molecules.
Propriétés
| 121141-88-6 | |
Formule moléculaire |
C27H54 |
Poids moléculaire |
378.7 g/mol |
Nom IUPAC |
heptacos-8-ene |
InChI |
InChI=1S/C27H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h15,17H,3-14,16,18-27H2,1-2H3 |
Clé InChI |
HJAAAROXSYMFRJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC=CCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-Methylpyrazolo[1,5-a]pyrimidine-3-sulfonic acid](/img/structure/B14300944.png)
![Methyl [(4-oxo-1,2,3-benzotriazin-3(4H)-yl)oxy]acetate](/img/structure/B14300952.png)

![1-[3-(Dodecyloxy)-2-hydroxypropyl]azepan-2-one](/img/structure/B14300993.png)

![N-[2-(Dimethylamino)ethyl]hexanamide](/img/structure/B14301011.png)


